molecular formula C7H7NO2 B1619174 1-Nitro-4-(trideuteriomethyl)benzene CAS No. 23346-24-9

1-Nitro-4-(trideuteriomethyl)benzene

Cat. No. B1619174
CAS RN: 23346-24-9
M. Wt: 140.15 g/mol
InChI Key: ZPTVNYMJQHSSEA-FIBGUPNXSA-N
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Description

1-Nitro-4-(trideuteriomethyl)benzene is a chemical compound with the CAS number 23346-24-9 . It is a derivative of benzene, which is a colorless liquid with a characteristic aroma .


Synthesis Analysis

The synthesis of 1-Nitro-4-(trideuteriomethyl)benzene involves several steps. A related study has shown that perdeuteriated 3-methyl-2,4-pentanedione was converted in an 8-step synthesis via the intermediacy of tert-butyl 5-formyl-3,4-bis (trideuteriomethyl)pyrrole-2-carboxylate . The fidelity of isotope substitution was maintained throughout the synthesis .


Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(trideuteriomethyl)benzene includes a benzene ring with a nitro group (-NO2) and a trideuteriomethyl group (-CD3) attached to it . The exact positions of these groups on the benzene ring can be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 1-Nitro-4-(trideuteriomethyl)benzene are likely to be similar to those of other nitrobenzene derivatives. These reactions often involve electrophilic aromatic substitution, where the benzene ring is attacked by an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Nitro-4-(trideuteriomethyl)benzene are likely to be similar to those of other nitrobenzene derivatives. Nitro compounds are known to have high dipole moments, which result in lower volatility compared to ketones of about the same molecular weight .

Scientific Research Applications

Inclusion Complex Formation and Molecular Sensing

1,3,5-Tris(4-nitrobenzoyl)benzene forms crystalline inclusion complexes with CH2Cl2 and DMSO through C–H···O hydrogen bonding, as demonstrated by X-ray crystallography. This property indicates the potential of nitro-substituted benzene derivatives in developing materials for selective molecular sensing and inclusion (F. Pigge, Zhanmiao Zheng, N. Rath, 2000).

Fluorescent Chemosensors

Benzimidazole derivatives of 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene show exceptional selectivity and sensitivity as fluorescent chemosensors for the detection of picric acid, a nitroaromatic explosive. This application illustrates the potential of nitro-substituted benzene compounds in the development of low-cost, portable methods for detecting hazardous materials (Jin-Feng Xiong et al., 2014).

Luminescent Probes for Metal Ions and Explosives Sensing

Porous covalent organic polymers (COPs) synthesized using monomers like 1,3,5-tris(4-bromophenyl)benzene indicate the utility of nitro-substituted benzene derivatives in creating luminescent sensors. These materials exhibit selective sensing capabilities for metal ions and nitroaromatic explosives, which could be extended to photocatalysis, organic electronics, and medical imaging applications (L. Guo, D. Cao, 2015).

Catalysis and Organic Synthesis

The synthesis of benzimidazole derivatives also highlights the catalytic applications of nitro-substituted benzene compounds in organic synthesis, providing a foundation for developing novel catalytic methods for chemical transformations (E. Mejía, A. Togni, 2012).

Advanced Materials and Crystal Engineering

Research on hexakis(4-nitrophenyl)benzene and its ability to form layered structures through intermolecular N⋯O interactions underscores the role of nitro-substituted benzene derivatives in crystal engineering and the design of advanced materials. Such interactions can guide the predictable positioning of molecules, essential for the development of materials with specific properties (E. Gagnon et al., 2007).

Future Directions

The future directions for research on 1-Nitro-4-(trideuteriomethyl)benzene could involve further exploration of its synthesis, reactions, and potential applications. For example, isotopically labeled compounds like 1-Nitro-4-(trideuteriomethyl)benzene can be used to probe physicochemical features relevant to photosynthetic energy-transduction processes .

properties

IUPAC Name

1-nitro-4-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTVNYMJQHSSEA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946008
Record name 1-(~2~H_3_)Methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(trideuteriomethyl)benzene

CAS RN

23346-24-9
Record name Benzene, 1-(methyl-d3)-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023346249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(~2~H_3_)Methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Described herein is a continuous process for preparing dinitrotoluene by reacting toluene with dilute nitric acid to produce mononitrotoluene, then reacting the mononitrotoluene with concentrated nitric acid to produce dinitrotoluene.
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Synthesis routes and methods II

Procedure details

Commercially, nitroaromatics, and particularly dinitrotoluene, are produced by the mixed acid nitration of toluene, the mixed acid being a mixture of concentrated sulfuric and concentrated nitric acid. In the production of dinitrotoluene process, for example, toluene is first nitrated to form mononitrotoluene and then separated from the spent acid aqueous phase. The crude mononitrotoluene is then dinitrated with fresh acid in a second nitration stage. As is known the dinitrotoluene product recovered from the dinitration reactor contains impurities, primarily nitrophenolics, such as nitrocresol and picric acid.
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Synthesis routes and methods III

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
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Synthesis routes and methods IV

Procedure details

reacting toluene with nitric acid in a single liquid phase reaction in a first reaction zone at an elevated temperature to provide a single phase mononitrotoluene-containing product mixture, using a reaction mixture that is free of sulfuric acid and that comprises a molar ratio of said nitric acid to said toluene of from 20:1 to 30:1, said reaction being conducted using a combination of fresh and recycled aqueous nitric acid, said combination having a nitric acid concentration not exceeding 75% based upon the weight of nitric acid plus water in said dilute aqueous nitric acid,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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